molecular formula C14H13ClN2OS2 B14030960 5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine

5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine

Cat. No.: B14030960
M. Wt: 324.9 g/mol
InChI Key: DYRUUBXTBKZBRG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine is a heterocyclic compound that features a thieno[2,3-D]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzylamine with thieno[2,3-D]thiazole derivatives under specific conditions to introduce the chloromethyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine is unique due to the presence of the chloromethyl and 4-methoxybenzyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C14H13ClN2OS2

Molecular Weight

324.9 g/mol

IUPAC Name

5-(chloromethyl)-N-[(4-methoxyphenyl)methyl]thieno[2,3-d][1,3]thiazol-2-amine

InChI

InChI=1S/C14H13ClN2OS2/c1-18-10-4-2-9(3-5-10)8-16-14-17-13-12(20-14)6-11(7-15)19-13/h2-6H,7-8H2,1H3,(H,16,17)

InChI Key

DYRUUBXTBKZBRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(S3)CCl

Origin of Product

United States

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